molecular formula C11H13NO2 B3031957 (1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 888407-44-1

(1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B3031957
CAS RN: 888407-44-1
M. Wt: 191.23 g/mol
InChI Key: MHCKTCPQIUFRLF-VHSXEESVSA-N
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Description

The compound “(1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a chiral molecule. Chirality is a property of a molecule that is non-superimposable on its mirror image . This means the molecule exists in two forms which are mirror images of each other, known as enantiomers . The (1S,2S) prefix indicates the configuration of the chiral centers in the molecule .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as FTIR, TGA-FTIR, SEM-EDS, and solid-state NMR . These techniques can provide information about the bonds, functional groups, and overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of “(1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid”, it contains an amino group (-NH2) and a carboxylic acid group (-COOH), which can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques. These properties include solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. For example, some compounds may be harmful if inhaled, cause skin irritation, or be hazardous to the environment .

Future Directions

Chiral compounds like “(1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” have potential applications in various fields. For instance, they can be used in the development of new types of polymers with chiral properties . Additionally, the study of these compounds can contribute to our understanding of chirality and its role in chemical reactions and biological systems .

properties

IUPAC Name

(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCKTCPQIUFRLF-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]([C@H]1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588723
Record name (1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

CAS RN

888407-44-1
Record name (1S,2S)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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